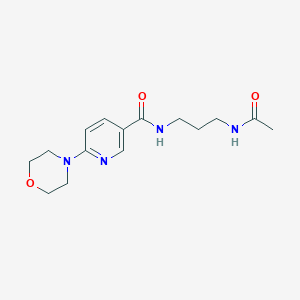![molecular formula C21H23N3O4 B7498284 2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide, also known as BDP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide works by binding to specific proteins or enzymes in the body, leading to changes in their activity or function. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide in lab experiments is its high specificity for certain proteins or enzymes, allowing for precise targeting and manipulation of cellular processes. However, this compound can also have off-target effects, leading to unintended consequences. Additionally, the synthesis of this compound can be complex and time-consuming, making it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide. One area of interest is its use as a therapeutic agent for the treatment of cancer and neurological disorders. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs with similar properties. Finally, the synthesis of this compound could be optimized to make it more accessible for research purposes.
Synthesemethoden
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide can be synthesized through a multistep process, starting with the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid. This is followed by the reaction of 4-isocyanatobenzoic acid with 1,4-diazepane to form 4-(1,4-diazepan-1-yl)phenyl isocyanate. Finally, the reaction of 4-(1,4-diazepan-1-yl)phenyl isocyanate with 2-phenoxyacetic acid yields this compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide has been used in various scientific research applications, including as a reagent for the determination of amino acids and peptides, as a fluorescent probe for the detection of proteins, and as a ligand for the purification of proteins. This compound has also been found to have potential as a therapeutic agent for the treatment of cancer and neurological disorders.
Eigenschaften
IUPAC Name |
2-[2-(4-benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c22-19(25)15-28-18-10-5-4-9-17(18)21(27)24-12-6-11-23(13-14-24)20(26)16-7-2-1-3-8-16/h1-5,7-10H,6,11-15H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXYXOSHVFDTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2OCC(=O)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-nitrobenzamide](/img/structure/B7498223.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)

![N-[2-[(dimethylamino)methyl]phenyl]-2-methylpropanamide](/img/structure/B7498259.png)

![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
